tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane: is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a 3,5-dinitrophenyl group, and a dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,5-dinitrophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane is used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from other functional groups .
Biology: The compound is utilized in biological research for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, facilitating the study of their structure and function .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug delivery agent. Its unique chemical properties enable the targeted delivery of therapeutic agents to specific tissues or cells .
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane involves its ability to form stable covalent bonds with various substrates. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the reactive sites from unwanted interactions. This allows for selective modification of target molecules, facilitating specific chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl dimethylsilyl chloride
- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane
- tert-Butyl[(3,5-dimethylphenyl)methoxy]dimethylsilane
Comparison: Compared to similar compounds, tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane is unique due to the presence of the 3,5-dinitrophenyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and selectivity in various chemical reactions. Additionally, the dinitrophenyl group provides specific binding interactions, making the compound valuable in applications requiring precise molecular recognition .
Eigenschaften
CAS-Nummer |
910482-16-5 |
---|---|
Molekularformel |
C13H20N2O5Si |
Molekulargewicht |
312.39 g/mol |
IUPAC-Name |
tert-butyl-[(3,5-dinitrophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20N2O5Si/c1-13(2,3)21(4,5)20-9-10-6-11(14(16)17)8-12(7-10)15(18)19/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
RPNIMIMWWHERAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.